
2,16-Octadecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,16-Octadecadiyne: is a diacetylene compound with the molecular formula C18H30 It is characterized by the presence of two triple bonds located at the 2nd and 16th positions of an 18-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,16-Octadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction , which uses copper(I) salts as catalysts to couple two terminal alkynes, forming a diacetylene. The reaction conditions often include the use of a base such as pyridine and an oxidizing agent like oxygen or air.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Glaser coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,16-Octadecadiyne can undergo various chemical reactions, including:
Oxidation: The triple bonds in this compound can be oxidized to form diketones or other oxygenated products.
Reduction: Hydrogenation can reduce the triple bonds to form alkanes or alkenes.
Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Reagents like organolithium compounds or Grignard reagents can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted alkynes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: 2,16-Octadecadiyne is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the formation of conjugated systems, which are valuable in materials science.
Biology and Medicine: Research has shown that polyynes, including this compound, exhibit biological activities such as antimicrobial and anticancer properties. These compounds can interact with biological membranes and proteins, leading to potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form conjugated systems makes it valuable in the development of electronic and optical devices.
Mecanismo De Acción
The mechanism of action of 2,16-Octadecadiyne in biological systems involves its interaction with cellular components. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, it can interact with proteins and enzymes, inhibiting their function and triggering apoptotic pathways.
Comparación Con Compuestos Similares
1,17-Octadecadiene: Another long-chain hydrocarbon with double bonds at the 1st and 17th positions.
7,11-Octadecadiyne: A diacetylene with triple bonds at the 7th and 11th positions.
Uniqueness: 2,16-Octadecadiyne is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and biological activity. This positioning allows for unique interactions with biological molecules and the formation of specific reaction products in synthetic chemistry.
Propiedades
Número CAS |
651326-32-8 |
|---|---|
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
octadeca-2,16-diyne |
InChI |
InChI=1S/C18H30/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h7-18H2,1-2H3 |
Clave InChI |
GCJOOBWHSXSGFA-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCCCCCCCCCCCC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


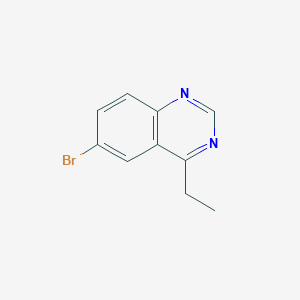

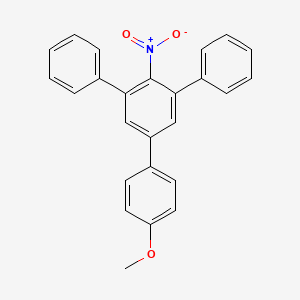

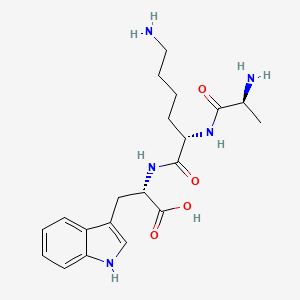
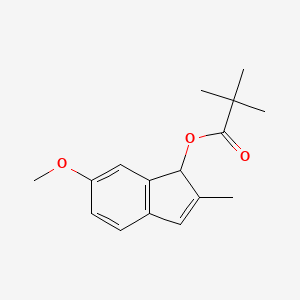
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)

![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)

![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
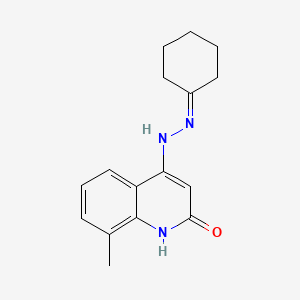
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)
